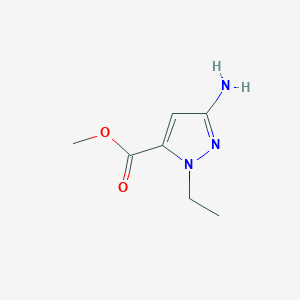
5-amino-2-ethyl-2H-pyrazole-3-carboxylic acid methyl ester
Descripción general
Descripción
5-Amino-2-ethyl-2H-pyrazole-3-carboxylic acid methyl ester is a heterocyclic compound with the following chemical formula: C₇H₁₀N₂O₂ . It belongs to the class of pyrazoles , which are versatile scaffolds in organic synthesis and medicinal chemistry. Pyrazoles serve as starting materials for the preparation of more complex heterocyclic systems, particularly in the pharmaceutical field .
3.
Molecular Structure Analysis
The molecular structure of 5-amino-2-ethyl-2H-pyrazole-3-carboxylic acid methyl ester consists of a pyrazole ring with an amino group (NH₂) at the 5-position, an ethyl group (CH₃CH₂-) at the 2-position, and a carboxylic acid methyl ester group (COOCH₃) at the 3-position . The arrangement of these functional groups influences its reactivity and properties.
4.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. Its reactivity depends on factors such as tautomeric forms and conformational preferences . Investigating specific reactions involving this compound would require detailed experimental studies.
Propiedades
IUPAC Name |
methyl 5-amino-2-ethylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-10-5(7(11)12-2)4-6(8)9-10/h4H,3H2,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZPTCYAOAVRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2737658.png)



![2-[[1-(5-Chloro-2-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2737665.png)

![[2-Oxo-2-(2-phenylpropylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2737670.png)


![3-allyl-5-(3,4-dimethylphenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2737675.png)
![1-(4-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2737676.png)
![ethyl 2-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2737677.png)
![4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2737678.png)
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2737680.png)